1-(Furan-2-yl)but-3-en-1-ol
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including 1-(Furan-2-yl)but-3-en-1-ol, can be achieved through various methods. One notable approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization, which offers a convenient method for synthesizing polysubstituted furans (Wang, Xu, & Ma, 2010). Another method utilizes Silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines to synthesize 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives (Peng, Zhang, Zhu, & Deng, 2020).
Molecular Structure Analysis
The structure of 1-(Furan-2-yl)but-3-en-1-ol and related compounds have been explored through various spectroscopic techniques such as XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopy. Computational studies using DFT methods have also been conducted to understand the molecular geometry, vibrational parameters, and electronic properties (Kurnaz, Ataol, Batı, & Buyukgungor, 2016).
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques : Research has explored novel synthesis methods involving furan derivatives. For example, a study by Zhang, Zhao, and Lu (2007) developed a method for synthesizing 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, which is a significant advancement in the field of organic synthesis (Zhang, Zhao, & Lu, 2007).
- Furan Formation Pathways : The formation pathways of furan compounds, including their potential as toxic combustion pollutants, were investigated by Chen et al. (2021). This study provided insights into the chemistry of furan formation in low-temperature oxidation (Chen et al., 2021).
Applications in Organic Chemistry and Materials Science
- Catalysis and Chemical Synthesis : Research by Wang, Xu, and Ma (2010) demonstrated the use of furan derivatives in organic synthesis, showing their importance as intermediates in creating bioactive natural products and flavor compounds (Wang, Xu, & Ma, 2010).
- Polymerization and Capacitance Properties : Mo et al. (2015) investigated the electrochemical polymerization of furan derivatives, highlighting their potential applications in supercapacitors and energy storage technologies (Mo et al., 2015).
Biomedical and Pharmacological Research
- Anticancer Potential : A study by Suzuki et al. (2020) discovered a furan-derivative compound, PVHD303, with potent antiproliferative activity against cancer cell lines, demonstrating its potential as an anticancer agent (Suzuki et al., 2020).
Safety And Hazards
1-(Furan-2-yl)but-3-en-1-ol is a combustible liquid . It is recommended to avoid heat, sparks, open flames, and hot surfaces. Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
1-(furan-2-yl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSKPZJIQPMRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982708 | |
Record name | 1-(Furan-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)but-3-en-1-ol | |
CAS RN |
6398-51-2, 64180-68-3 | |
Record name | α-2-Propen-1-yl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6398-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC75454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Furan-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Furyl)-1-buten-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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